molecular formula C13H22N2O2 B8109840 Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone

Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone

Cat. No.: B8109840
M. Wt: 238.33 g/mol
InChI Key: WRZPLGIXZYQDEP-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound makes it a subject of interest for researchers aiming to develop new biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions that facilitate the formation of the spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. Methods such as continuous flow synthesis and the use of automated reactors can be employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-4-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12(15-5-1-2-6-15)11-9-14-10-13(11)3-7-17-8-4-13/h11,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZPLGIXZYQDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CNCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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